(+)-Noe's reagent
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Overview
Description
(+)-Noe’s reagent is a chiral auxiliary used in organic synthesis, particularly in asymmetric synthesis. It is known for its ability to induce chirality in the products of chemical reactions, making it a valuable tool in the synthesis of enantiomerically pure compounds. This reagent is often used in the preparation of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
(+)-Noe’s reagent is typically synthesized through a multi-step process involving the reaction of a chiral starting material with various reagents to introduce the desired functional groups. The specific synthetic route can vary depending on the desired configuration and purity of the final product. Common reaction conditions include the use of anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of (+)-Noe’s reagent involves scaling up the laboratory synthesis methods while ensuring consistency and purity. This often requires the use of specialized equipment and techniques such as continuous flow reactors, high-performance liquid chromatography (HPLC) for purification, and rigorous quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(+)-Noe’s reagent undergoes various types of chemical reactions, including:
Oxidation: The reagent can be oxidized to form different functional groups.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The reagent can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with (+)-Noe’s reagent include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from reactions involving (+)-Noe’s reagent depend on the specific reaction conditions and reagents used. These products often include chiral alcohols, ketones, and other enantiomerically pure compounds that are valuable in various applications, particularly in the pharmaceutical industry.
Scientific Research Applications
(+)-Noe’s reagent has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the preparation of chiral compounds.
Biology: The reagent is used in the study of enzyme mechanisms and the synthesis of biologically active molecules.
Medicine: It plays a crucial role in the development of pharmaceuticals, particularly in the synthesis of enantiomerically pure drugs.
Industry: (+)-Noe’s reagent is used in the production of fine chemicals and specialty materials, where chirality is important for the desired properties of the final product.
Mechanism of Action
The mechanism by which (+)-Noe’s reagent exerts its effects involves the induction of chirality in the products of chemical reactions. This is achieved through the formation of chiral intermediates that guide the stereochemistry of the final product. The molecular targets and pathways involved depend on the specific reaction and the nature of the starting materials and reagents used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (+)-Noe’s reagent include other chiral auxiliaries and reagents used in asymmetric synthesis, such as:
- Evans’ oxazolidinone
- Corey’s oxazaborolidine
- Sharpless’ epoxidation reagents
Uniqueness
What sets (+)-Noe’s reagent apart from these similar compounds is its specific ability to induce chirality in a wide range of reactions, making it a versatile tool in organic synthesis. Its unique structure and reactivity profile allow for the selective formation of enantiomerically pure products, which is crucial in the development of pharmaceuticals and other biologically active molecules.
Properties
IUPAC Name |
1,10,10-trimethyl-4-[(1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl)oxy]-3-oxatricyclo[5.2.1.02,6]decane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O3/c1-21(2)15-7-9-23(21,5)19-13(15)11-17(26-19)25-18-12-14-16-8-10-24(6,20(14)27-18)22(16,3)4/h13-20H,7-12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDXCBLBKXFCNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C3C2CC(O3)OC4CC5C6CCC(C5O4)(C6(C)C)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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